Cas no 878061-68-8 (5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine)

5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a thiophene-substituted oxadiazole moiety via an amine bridge. Its structural complexity confers potential utility in medicinal chemistry and materials science, particularly as a scaffold for designing bioactive molecules. The presence of methoxy and thiophene groups enhances its electronic properties, making it a candidate for applications in optoelectronics or as a pharmacophore in drug discovery. The compound's stability and synthetic versatility further support its use in exploratory research. Rigorous characterization ensures high purity and reproducibility for experimental applications.
5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine structure
878061-68-8 structure
Product Name:5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine
CAS No:878061-68-8
MF:C14H10N4O2S2
MW:330.384799480438
CID:5510237
Update Time:2025-06-11

5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(5-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
    • 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine
    • Inchi: 1S/C14H10N4O2S2/c1-19-8-4-5-10-9(7-8)15-14(22-10)16-13-18-17-12(20-13)11-3-2-6-21-11/h2-7H,1H3,(H,15,16,18)
    • InChI Key: YWRZOLWSMZEWMF-UHFFFAOYSA-N
    • SMILES: O1C(C2SC=CC=2)=NN=C1NC1=NC2=CC(OC)=CC=C2S1

5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine Pricemore >>

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Additional information on 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine

Introduction to 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine and Its Significance in Modern Chemical Research

The compound with the CAS number 878061-68-8, specifically named as 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine, represents a fascinating molecule in the realm of chemical biology and pharmaceutical innovation. This intricate structure, characterized by its fusion of heterocyclic rings and functional groups, has garnered significant attention due to its potential applications in drug discovery and material science. The molecular framework of this compound integrates elements such as thiophene, oxadiazole, and benzothiazole, which are well-documented for their pharmacological properties and structural versatility.

Recent advancements in medicinal chemistry have highlighted the importance of multi-heterocyclic compounds in developing novel therapeutic agents. The presence of a 5-methoxy group in the molecular structure suggests possible modulation of bioactivity through electronic effects and steric interactions. This modification is particularly relevant in the context of designing molecules that can interact with biological targets with high specificity. The thiophen-2-yl moiety further enhances the compound's potential by introducing sulfur atoms, which are known to participate in various biochemical pathways. Such structural features make this compound a promising candidate for further investigation.

In the context of current research, the synthesis and characterization of 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine have been explored for their potential role in addressing various biological challenges. Studies have indicated that this compound exhibits interesting pharmacokinetic properties, making it a viable candidate for further development into a lead compound. The oxadiazole ring, a key structural component, is known for its stability and ability to engage in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

The integration of different heterocyclic systems in this molecule allows for a diverse range of interactions with biological targets. For instance, the benzothiazole moiety is frequently associated with anti-inflammatory and antimicrobial activities, while the thiophene ring can contribute to metabolic stability and bioavailability. These attributes make 5-methoxy-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine an intriguing subject for further exploration in drug discovery pipelines.

From a synthetic chemistry perspective, the construction of this complex molecule involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled researchers to optimize yields and purity levels. Techniques such as cross-coupling reactions and cyclization processes are pivotal in assembling the desired molecular architecture. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that facilitate such constructions.

The potential applications of 5-methoxy-N-5-(thiophen-2-y l)-1,3,4 oxadiazol - 2 - yl - 1 , 3 - benzothiaz ol - 2 - amine extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique structural features suggest that it could be engineered to exhibit properties beneficial for crop protection or advanced material formulations. The ability to fine-tune its chemical behavior through structural modifications opens up avenues for innovative applications across multiple industries.

In conclusion, 5 - methoxy - N - 5 - ( thiophen - 2 - yl ) - 1 , 3 , 4 - oxadiaz ol - 2 - yl - 1 , 3 - benzothia z ol - 2 - amine (CAS no. 878061--68--8) stands as a testament to the ingenuity of modern chemical research. Its complex architecture and versatile functional groups position it as a valuable asset in the quest for novel therapeutic solutions. As research continues to uncover new applications and synthetic pathways, this compound will undoubtedly play a significant role in shaping future advancements in chemical biology and pharmaceutical sciences.

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